![molecular formula C23H15N3O B14443301 N-(Benzo[a]phenazin-1-yl)benzamide CAS No. 73166-78-6](/img/structure/B14443301.png)
N-(Benzo[a]phenazin-1-yl)benzamide
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Overview
Description
N-(Benzo[a]phenazin-1-yl)benzamide is a chemical compound that belongs to the class of phenazines. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The structure of this compound consists of a benzo[a]phenazine core linked to a benzamide group, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
The synthesis of N-(Benzo[a]phenazin-1-yl)benzamide can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with aromatic aldehydes, followed by cyclization and subsequent amidation . Another method includes the oxidative cyclization of diphenylamines, which can be catalyzed by palladium or other transition metals . Industrial production methods often utilize multicomponent reactions and high-throughput screening to optimize yields and reaction conditions .
Chemical Reactions Analysis
N-(Benzo[a]phenazin-1-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(Benzo[a]phenazin-1-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(Benzo[a]phenazin-1-yl)benzamide involves its interaction with cellular targets and pathways. It is known to generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell death in microbial and cancer cells . The compound also interacts with DNA and proteins, disrupting their normal functions and leading to cytotoxic effects .
Comparison with Similar Compounds
N-(Benzo[a]phenazin-1-yl)benzamide can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, including anticancer and antimicrobial properties.
This compound stands out due to its unique combination of a benzo[a]phenazine core and a benzamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73166-78-6 |
---|---|
Molecular Formula |
C23H15N3O |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-benzo[a]phenazin-1-ylbenzamide |
InChI |
InChI=1S/C23H15N3O/c27-23(16-7-2-1-3-8-16)26-19-12-6-9-15-13-14-20-22(21(15)19)25-18-11-5-4-10-17(18)24-20/h1-14H,(H,26,27) |
InChI Key |
MWRGTYFLOJILGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C4=NC5=CC=CC=C5N=C4C=C3 |
Origin of Product |
United States |
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